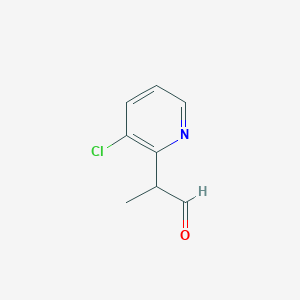

2-(3-Chloropyridin-2-yl)propanal

Description

2-(3-Chloropyridin-2-yl)propanal is an aldehyde-functionalized pyridine derivative with the molecular formula $ \text{C}8\text{H}7\text{ClNO} $. Its structure combines a propanal backbone ($ \text{CH}3\text{CH}2\text{CHO} $) with a 3-chloropyridin-2-yl substituent. This compound is of interest in organic synthesis due to the reactivity of its aldehyde group and the electron-withdrawing effects of the chloropyridine moiety, which can influence its participation in condensation, nucleophilic addition, and catalytic reactions .

Properties

Molecular Formula |

C8H8ClNO |

|---|---|

Molecular Weight |

169.61 g/mol |

IUPAC Name |

2-(3-chloropyridin-2-yl)propanal |

InChI |

InChI=1S/C8H8ClNO/c1-6(5-11)8-7(9)3-2-4-10-8/h2-6H,1H3 |

InChI Key |

NCROJDCPGSOVEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C=O)C1=C(C=CC=N1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanal (Parent Compound)

Propanal ($ \text{CH}3\text{CH}2\text{CHO} $) serves as the foundational structure for 2-(3-chloropyridin-2-yl)propanal. Key differences include:

- Reactivity : Propanal exhibits rapid atmospheric oxidation and photochemical degradation, with high variability in ambient concentrations due to local emissions (e.g., lab exhausts) . In contrast, the chloropyridine substituent in this compound likely enhances its stability by introducing steric hindrance and electron-withdrawing effects.

- Catalytic Interactions: Propanal adsorbs on NiMoS catalysts via a di-sigma bonding mode involving C–Ni and O–Mo interactions .

2-(2-(3-Methylbut-2-en-1-yl)phenyl)propanal

This structurally related propanal derivative (patented as an aromatic ingredient) shares the aldehyde functionality but differs in substitution:

- Substituent Effects: The 3-methylbutenyl-phenyl group in 2-(2-(3-methylbut-2-en-1-yl)phenyl)propanal imparts lipophilic and aromatic properties, making it suitable for flavor/fragrance applications .

- Synthetic Yield : While synthesis yields for this compound are undocumented, similar pyridine derivatives (e.g., compound 2a in ) achieve moderate yields (40–55%) under optimized conditions .

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

This pyridine-derived ester (from ) highlights the diversity of pyridine substituents:

- Functional Groups : The ester group in this compound contrasts with the aldehyde in this compound, leading to divergent reactivity (e.g., ester hydrolysis vs. aldehyde oxidation).

- Applications: Amino-fluoropyridine derivatives are often explored in medicinal chemistry, whereas chloropyridine-propanal hybrids may serve as intermediates in pesticide synthesis (e.g., pyrazole-carboxamide insecticides in ) .

Data Table: Comparative Properties of Selected Compounds

*Hypothesized based on pyridine-metal interactions in .

Research Findings and Gaps

- Reactivity Studies : Propanal’s adsorption on NiMoS catalysts is well-characterized , but this compound’s behavior requires experimental validation.

- Environmental Impact : Unlike propanal, which shows high atmospheric variability , the chloropyridine derivative’s persistence in ecosystems remains unstudied.

- Synthetic Optimization : Yields for this compound could benefit from methodologies used in (e.g., THF-mediated coupling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.